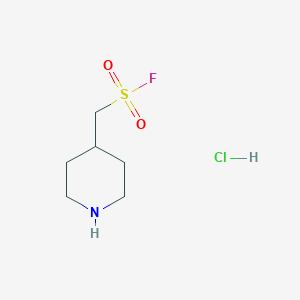

(Piperidin-4-yl)methanesulfonyl fluoride hydrochloride

Description

Properties

IUPAC Name |

piperidin-4-ylmethanesulfonyl fluoride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO2S.ClH/c7-11(9,10)5-6-1-3-8-4-2-6;/h6,8H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GREMVWCGNQMRQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CS(=O)(=O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Piperidin-4-yl)methanesulfonyl fluoride hydrochloride typically involves the reaction of piperidine with methanesulfonyl fluoride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(Piperidin-4-yl)methanesulfonyl fluoride hydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: The methanesulfonyl fluoride group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

Hydrolysis: The methanesulfonyl fluoride group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in reduction reactions.

Hydrolysis Conditions: Hydrolysis can be carried out using aqueous acid or base solutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted piperidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Enzyme Inhibition

Research indicates that (Piperidin-4-yl)methanesulfonyl fluoride hydrochloride may act as an inhibitor of specific enzymes, particularly acetylcholinesterase (AChE). A study demonstrated that methanesulfonyl fluoride, a related compound, selectively inhibits AChE in the central nervous system (CNS), impacting developmental processes in animal models . This inhibition can lead to alterations in learning and memory, suggesting potential applications in studying neurodevelopmental disorders.

Anti-inflammatory and Anti-cancer Properties

Compounds structurally related to this compound have been investigated for their anti-inflammatory and anti-cancer properties. For instance, derivatives have shown efficacy in inhibiting pathways associated with inflammation and cancer progression. Modifications to the piperidine structure have been explored to enhance selectivity against targets such as G-protein coupled receptors .

Visceral Leishmaniasis Treatment

A notable case study involves the optimization of a piperidine scaffold for treating visceral leishmaniasis (VL). Researchers identified compounds based on the piperidine structure that exhibited significant efficacy in mouse models of VL. The study highlighted the importance of structural modifications to achieve a balance between potency and solubility, leading to candidates suitable for preclinical development .

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 6-amino-N-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine | Piperidine derivative | Efficacy against Leishmania parasites |

| N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine | Piperidine derivative | GPR119 agonist activity |

| 1-(Piperidin-4-yl)-2H-benzimidazole | Benzimidazole derivative | Investigated for anti-cancer activity |

Potential Research Directions

The diverse applications of this compound suggest several promising research directions:

- Neuropharmacology : Further exploration of its role as an AChE inhibitor may yield insights into treatments for cognitive disorders.

- Cancer Therapeutics : Continued investigation into its anti-cancer properties could lead to novel therapies targeting specific malignancies.

- Inflammatory Diseases : Research into its anti-inflammatory effects may uncover new treatment strategies for chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of (Piperidin-4-yl)methanesulfonyl fluoride hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or modulation of the activity of the target molecule, resulting in various biological effects.

Comparison with Similar Compounds

4-Amidinophenylmethanesulfonyl Fluoride Hydrochloride (APMSF HCl)

- CAS No.: 74938-88-8

- Molecular Formula : C₈H₁₀FN₂O₂S·HCl

- Molecular Weight : 275.77 g/mol

- Key Features: Contains an amidinophenyl group (-C₆H₄-C(NH₂)₂⁺) attached to the methanesulfonyl fluoride. Acts as a potent serine protease inhibitor, targeting enzymes like trypsin and plasmin. The amidine group enhances binding affinity to enzyme active sites, while the sulfonyl fluoride acts as a reactive warhead .

Comparison :

- Structural Difference : APMSF HCl includes an aromatic amidine group absent in (piperidin-4-yl)methanesulfonyl fluoride hydrochloride. This aromaticity likely increases target specificity for proteases.

- Reactivity : Both compounds utilize sulfonyl fluoride for covalent inhibition, but APMSF HCl’s amidine group may confer higher binding stability.

- Applications : APMSF HCl is primarily used in biochemical assays, whereas the piperidine derivative may exhibit broader solubility and CNS permeability due to its aliphatic piperidine ring .

(1-Methanesulfonylpiperidin-4-yl)methanesulfonyl Chloride

- CAS No.: 1803562-78-8

- Molecular Formula: C₇H₁₄ClNO₄S₂

- Molecular Weight : 275.77 g/mol

- Key Features :

- Dual methanesulfonyl groups at the 1- and 4-positions of the piperidine ring.

- Chloride substituent instead of fluoride.

Comparison :

- Reactivity : The sulfonyl chloride group is more reactive toward nucleophiles than sulfonyl fluoride, limiting its stability in aqueous environments.

- Functionalization: The dual sulfonyl groups may reduce membrane permeability compared to the mono-substituted target compound.

- Synthetic Utility : This compound is likely used as a bifunctional crosslinker or intermediate, contrasting with the target compound’s role as a covalent inhibitor .

4-(Diphenylmethoxy)piperidine Hydrochloride

Comparison :

- Structural Difference : The bulky diphenylmethoxy group confers lipophilicity, whereas the sulfonyl fluoride in the target compound enhances electrophilicity.

- Applications : Primarily used in organic synthesis as a building block, lacking the enzymatic inhibitory activity of sulfonyl fluorides.

- Safety : Both compounds require strict handling precautions (e.g., PPE, ventilation), but the target compound’s fluoride group poses additional risks of hydrolysis to toxic byproducts .

Tabulated Comparison of Key Properties

Biological Activity

(Piperidin-4-yl)methanesulfonyl fluoride hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological mechanisms, research findings, and applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methanesulfonyl fluoride group. Its molecular formula is , with a molecular weight of approximately 179.23 g/mol. The presence of the methanesulfonyl fluoride moiety contributes to its reactivity, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. This allows it to interact with nucleophilic sites on proteins or other biomolecules, leading to the inhibition or modulation of specific enzymatic activities. The compound has been studied for its effects on various biological targets, including:

- Enzymes : It has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.

- Receptors : Modifications to the piperidine structure can enhance selectivity towards G-protein coupled receptors (GPCRs), which are critical in numerous physiological processes.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities relevant to medicinal chemistry:

- Enzyme Inhibition : It has been explored for its role in inhibiting enzymes associated with inflammatory responses and cancer pathways.

- Antimicrobial Activity : Some studies suggest potential efficacy against protozoan parasites, making it a candidate for further development in treating diseases like visceral leishmaniasis .

- Anti-inflammatory Effects : Compounds with similar structures have been documented to modulate inflammatory pathways, suggesting that this compound may also possess such properties.

Case Studies and Experimental Data

- Study on Antileishmanial Activity :

- Selectivity and Potency :

- In Vivo Efficacy :

Comparative Analysis of Related Compounds

The following table summarizes notable compounds related to this compound, focusing on their unique features and biological activities:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine | Piperidine derivative | Exhibits GPR119 agonist activity |

| 1-(Piperidin-4-yl)-1H-pyrazole | Pyrazole derivative | Potential anti-inflammatory properties |

| 1-(Piperidin-4-yl)-2H-benzimidazole | Benzimidazole derivative | Investigated for anti-cancer activity |

Q & A

Q. What are the standard synthetic routes for (Piperidin-4-yl)methanesulfonyl fluoride hydrochloride, and how is purity validated?

Methodology :

- Synthesis : A common approach involves reacting piperidin-4-ylmethanol with methanesulfonyl chloride under basic conditions (e.g., triethylamine) to form the sulfonate intermediate, followed by fluorination using agents like DAST (diethylaminosulfur trifluoride). The hydrochloride salt is generated via acidification .

- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization (ethanol/water) is used to isolate the product. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and confirmed by NMR (<sup>1</sup>H/<sup>13</sup>C) for structural integrity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodology :

- Spectroscopy :

- NMR : <sup>19</sup>F NMR (δ ~50-60 ppm) confirms fluorosulfonyl group incorporation. <sup>1</sup>H NMR (piperidine protons: δ 1.5–3.0 ppm) verifies ring integrity .

- IR : Peaks at 1150–1250 cm<sup>-1</sup> (S=O stretch) and 750–800 cm<sup>-1</sup> (C-F stretch) are diagnostic .

- Chromatography : LC-MS (ESI+) monitors reaction progress and detects impurities (e.g., unreacted starting materials) .

Q. What are the primary applications of this compound in medicinal chemistry research?

Methodology :

- Enzyme Inhibition : Used as a covalent inhibitor for serine hydrolases. Activity is tested via fluorometric assays (e.g., inhibition of acetylcholinesterase using Ellman’s reagent) .

- Proteomics : Acts as a probe to label active sites in activity-based protein profiling (ABPP) workflows .

Q. How is the compound’s solubility and stability optimized for biological assays?

Methodology :

- Solubility : Pre-dissolved in DMSO (10 mM stock) and diluted in assay buffer (e.g., PBS, pH 7.4). Sonication or mild heating (37°C) aids dissolution .

- Stability : Stability under physiological conditions is assessed via HPLC over 24–48 hours. Degradation products (e.g., hydrolysis of sulfonyl fluoride) are monitored .

Q. What safety protocols are essential for handling this compound?

Methodology :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles. Use in a fume hood to avoid inhalation .

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite). Contaminated surfaces are washed with ethanol/water .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side reactions?

Methodology :

-

Optimization Parameters :

Parameter Optimal Condition Effect Temperature 0–5°C during sulfonylation Reduces sulfonate ester hydrolysis Solvent Anhydrous dichloromethane Prevents competing hydrolysis Fluorination Agent XtalFluor-E Higher selectivity vs. DAST -

Workup : Quenching with ice-cwater removes excess reagents. Yield is quantified gravimetrically and validated by <sup>19</sup>F NMR .

Q. How do structural modifications (e.g., piperidine ring substitution) affect biological activity?

Methodology :

- Analog Synthesis : Introduce substituents (e.g., methyl, fluoro) at the piperidine 4-position via reductive amination or nucleophilic substitution .

- Activity Testing : Compare IC50 values in enzyme assays. For example, 4-methyl substitution reduces steric hindrance, enhancing binding to acetylcholinesterase .

Q. How can contradictory data in receptor binding studies be resolved?

Methodology :

- Assay Validation :

- Use orthogonal techniques (e.g., SPR vs. radioligand binding) to confirm affinity .

- Control for pH/temperature effects on sulfonyl fluoride reactivity .

- Data Analysis : Apply Hill slope analysis to distinguish allosteric vs. competitive binding modes .

Q. What strategies stabilize the sulfonyl fluoride group under aqueous conditions?

Methodology :

- Formulation : Lyophilize with cryoprotectants (trehalose) to reduce hydrolysis.

- Buffering : Use Tris-HCl (pH 8.0) instead of PBS to slow nucleophilic attack .

Q. How is the compound’s pharmacokinetic profile evaluated in preclinical models?

Methodology :

- In Vivo Studies : Administer intravenously (1–5 mg/kg) to rodents. Plasma stability is assessed via LC-MS/MS at intervals (0–24 h).

- Metabolite ID : Use high-resolution MS to detect hydrolysis products (e.g., sulfonic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.